molecular formula C22H25N3O2 B4795921 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B4795921
M. Wt: 363.5 g/mol
InChI Key: IADMJJOCKOUYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-3, is a small molecule inhibitor that has been used in scientific research to study the role of various enzymes and proteins in biological processes. This compound has shown promising results in several studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is an inhibitor of several enzymes and proteins, including PARP and CK2. It works by binding to the active site of these enzymes and blocking their activity. This inhibition can lead to changes in cellular processes, such as DNA repair and cell signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide depend on the specific enzyme or protein that it is inhibiting. For example, inhibition of PARP can lead to increased DNA damage and cell death, while inhibition of CK2 can lead to decreased cell proliferation and increased apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of these molecules in biological processes with a high degree of precision. However, one limitation of using 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is that it may have off-target effects on other enzymes and proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide. One area of interest is the development of more specific inhibitors for certain enzymes and proteins, which could lead to more targeted therapies for diseases such as cancer. Additionally, further studies are needed to investigate the potential side effects of 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide and other small molecule inhibitors, as well as their potential for drug interactions.

Scientific Research Applications

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been used in several scientific studies to investigate the role of various enzymes and proteins in biological processes. For example, it has been used to study the mechanism of action of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has also been used to investigate the role of the protein kinase CK2 in cancer cells.

properties

IUPAC Name

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-25(6-2)17-10-9-16-12-18(21(23)27-20(16)13-17)22(26)24-19-11-14(3)7-8-15(19)4/h7-13,23H,5-6H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADMJJOCKOUYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-(diethylamino)-N-(2,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.